6-amino-1,7-dihydropurin-8-one

Oxidative DNA damage Mutagenesis Bacterial genetics

6-Amino-1,7-dihydropurin-8-one (CAS 21149-26-8), systematically designated as 6-amino-1,7-dihydro-8H-purin-8-one and widely referred to as 8-oxoadenine (8-oxoA) or 8-hydroxyadenine, is an oxidized purine base with the molecular formula C5H5N5O and a monoisotopic mass of 151.0494 Da. It is formally a structural derivative of adenine bearing a single oxo substituent at the C8 position and exists as a tautomer of 8-hydroxyadenine.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
Cat. No. B7774765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1,7-dihydropurin-8-one
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=O)NC2=C(N1)N
InChIInChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11)
InChIKeyRGKBRPAAQSHTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-1,7-dihydropurin-8-one (8-Oxoadenine): Core Identity, Physicochemical Profile, and Research-Grade Procurement Considerations


6-Amino-1,7-dihydropurin-8-one (CAS 21149-26-8), systematically designated as 6-amino-1,7-dihydro-8H-purin-8-one and widely referred to as 8-oxoadenine (8-oxoA) or 8-hydroxyadenine, is an oxidized purine base with the molecular formula C5H5N5O and a monoisotopic mass of 151.0494 Da . It is formally a structural derivative of adenine bearing a single oxo substituent at the C8 position and exists as a tautomer of 8-hydroxyadenine [1]. Unlike its parent adenine (C5H5N5, MW 135.13), the presence of the 8-oxo group fundamentally alters hydrogen-bonding capacity, tautomeric equilibrium, and base-pairing preferences, making 8-oxoadenine a critical tool compound for investigating oxidative DNA damage, mutagenesis mechanisms, and DNA repair enzymology [2]. The compound is commercially available from multiple vendors as a research chemical, typically at purities ≥95%, and is employed as an analytical reference standard, a synthetic intermediate for TLR7/8 agonist development, and a defined-substrate probe for DNA glycosylase activity assays.

Why 8-Oxoadenine Cannot Be Interchanged with Adenine, 8-Oxoguanine, or Other Oxidized Purines in Experimental Workflows


Superficial structural similarity between 6-amino-1,7-dihydropurin-8-one (8-oxoadenine) and its closest analogs—adenine, 8-oxoguanine, and 2-hydroxyadenine—belies profound functional divergence that precludes generic substitution in biochemical assays and analytical workflows. 8-Oxoadenine is at least an order of magnitude less mutagenic than 8-oxoguanine in bacterial systems, yet it efficiently induces A-to-C transversions in mammalian cells via a distinct minor groove interaction mechanism [1]. Unlike 8-oxoguanine, 8-oxoadenine uniquely forms DNA interstrand cross-links upon secondary oxidation [2]. Its repair is differentially partitioned: OGG1 glycosylase incises 8-oxoA opposite cytosine, while a separate, distinct enzyme processes 8-oxoA opposite guanine—a division of labor not observed for 8-oxoguanine [3]. Furthermore, the tautomeric equilibrium of 8-oxoadenine (predominantly 6-amino-8-keto) differs fundamentally from that of 8-oxoguanine, directly impacting hydrogen-bonding patterns and base-pairing fidelity [4]. These quantitative biochemical differences mean that substituting any in-class analog for 8-oxoadenine will yield irreproducible or misleading results in DNA repair assays, polymerase fidelity studies, oxidative damage quantification, and immuno-oncology target validation.

Quantitative Differentiation Evidence for 6-Amino-1,7-dihydropurin-8-one: Head-to-Head Comparative Data Against Closest Analogs


Mutagenic Potency: 8-Oxoadenine Is ≥10-Fold Less Mutagenic Than 8-Oxoguanine in E. coli

In a direct comparative mutagenesis study using the M13mp19 lacZα gene in E. coli DL7 cells, a single 8-oxoguanine (G8-OXO) lesion induced G→T transversions at an apparent frequency of approximately 0.3%. In contrast, 172 mutant plaques arising from 8-oxoadenine (A8-OXO)-modified DNA yielded a mutation frequency and spectrum nearly indistinguishable from an unmodified adenine-containing control genome. The authors conclude that A8-OXO is at least an order of magnitude (≥10-fold) less mutagenic than G8-OXO in E. coli cells with normal DNA repair capabilities [1]. This directly contradicts assumptions that all 8-oxopurine lesions are equivalently genotoxic and establishes 8-oxoadenine as the markedly less promutagenic lesion in bacterial systems.

Oxidative DNA damage Mutagenesis Bacterial genetics

Error-Prone DNA Polymerase Bypass: Human Polη Inserts dGTP Opposite 8-Oxoadenine ~170-Fold More Efficiently Than Opposite Unmodified Adenine

Kinetic studies with human DNA polymerases β and η revealed that 8-oxoadenine (oxoA) possesses a pronounced dual-coding character. DNA polymerase η (polη) incorporated dGTP opposite oxoA approximately 170-fold more efficiently than opposite unmodified dA, while DNA polymerase β (polβ) showed an approximately 100-fold enhancement [1]. Crystal structures of polβ demonstrated that oxoA adopts an anti conformation with incoming dTTP (forming Watson-Crick pairing) but switches to a syn conformation with dGTP, forming a Hoogsteen base pair with Watson-Crick-like geometry [1]. This structural plasticity is distinct from the mutagenic mechanism of 8-oxoguanine, which relies primarily on Hoogsteen pairing evasion of geometric discrimination [2]. The 170-fold insertion preference for dGTP over the correct dTTP partner establishes oxoA as a mechanistically unique promutagenic lesion.

DNA polymerase fidelity Translesion synthesis Oxidative lesion bypass

Differential DNA Repair Kinetics: yOgg1 Cleaves 8-OxoG/C 3.8-Fold Faster Than 8-OxoA/C, and 8-OxoA/C Binding Affinity Is 15-Fold Tighter Than 8-OxoA/T

The Saccharomyces cerevisiae Ogg1 protein (yOgg1) excises both 8-oxoguanine and 8-oxoadenine when base-paired with cytosine, but with markedly different catalytic efficiencies. Specificity constants (kcat/Km) were determined as (50 ± 18) × 10⁻³ min⁻¹ nM⁻¹ for 8-OxoG/C and (13 ± 3) × 10⁻³ min⁻¹ nM⁻¹ for 8-OxoA/C—a 3.8-fold preference for the guanine lesion [1]. Critically, repair is strongly dependent on the opposing base: yOgg1 does not release 8-OxoA when paired opposite thymine, adenine, guanine, or uracil. Gel mobility shift assays revealed an apparent dissociation constant (Kdapp) of 45 nM for 8-OxoA/C versus 680 nM for 8-OxoA/T—a 15.1-fold difference in binding affinity [1]. Furthermore, mammalian OGG1 is the sole glycosylase that incises 8-oxoA:C in both nuclei and mitochondria, whereas a different, as-yet-unidentified enzyme processes 8-oxoA:G in nuclei [2]. This partitioned repair is not observed for 8-oxoguanine, making 8-oxoadenine an indispensable substrate for dissecting compartment-specific and base-pairing-dependent repair pathways.

DNA glycosylase Base excision repair Enzyme kinetics

Unique Tautomeric Equilibrium: 8-Oxoadenine Adopts the 6-Amino-8-Keto Form, Distinguishing It from Both Adenine and 8-Oxoguanine in Aqueous Solution

Quantum mechanical calculations at correlated ab initio levels with aqueous solvation modeling (polarized continuum model) demonstrated that the predominant tautomeric form of 8-oxoadenine (8OA) in aqueous solution is the 6-amino-8-keto species (8OA1), in contrast to 8-oxoguanine (8OG), which favors the 6,8-diketo form (8OG1) in aqueous medium despite the 8-keto-6-enolic form (8OG2) predominating in the gas phase [1]. This tautomeric divergence has direct mutagenic consequences: the 6-amino-8-keto form of 8-oxoadenine can present either the Watson-Crick face (anti conformation, pairing with thymine) or the Hoogsteen face (syn conformation, pairing with guanine), enabling the dual-coding behavior observed in polymerase bypass studies [2]. The estimated free energies of hydration indicate that mutagenically significant amounts of minor tautomeric forms exist for both lesions, but the specific tautomeric distribution for 8-oxoadenine is unique among 8-oxopurines [1]. This computational prediction has been experimentally validated by ¹⁵N NMR spectroscopy on 8-hydroxyadenosine, confirming the 6-amino-8-keto tautomer as the dominant species at physiological pH [3].

Tautomerism Quantum chemistry Nucleobase structure

Crystallographically Defined Hydrogen-Bonding Architecture: 8-Oxoadenine Forms Four Interbase H-Bonds with Guanine via Reverse Three-Center Systems—A Geometry Absent in Adenine and 8-Oxoguanine Pairings

Single-crystal X-ray diffraction analysis of the dodecamer d(CGCGAATT(O8A)GCG)₂ at 2.25 Å resolution revealed that 8-oxoadenine (O8A) pairs with guanine in an unusual G(anti)·O8A(syn) wobble conformation stabilized by a network of four interbase hydrogen bonds [1]. These four H-bonds arise from two reverse three-center hydrogen-bonding systems, wherein one carbonyl oxygen lone pair interacts simultaneously with two hydrogen atoms—a bonding motif not observed in standard Watson-Crick A:T or G:C pairs, nor in 8-oxoguanine:A Hoogsteen pairs [1]. Notably, the glycosidic bond angles (λ₁ and λ₂) in this G·O8A mispair are symmetric, departing from the asymmetry typical of other purine-purine anti-syn base pairs [1]. Computational studies corroborate that 8-oxoadenine can form stable pairs with guanine, cytosine, and thymine, but the stabilization energies are less than or equal to the standard A:T pair, indicating context-dependent pairing promiscuity [2]. This unique hydrogen-bonding capacity underlies the dual-coding mutagenic potential of 8-oxoadenine and differentiates it from both the parent adenine (which cannot form Hoogsteen pairs without protonation) and 8-oxoguanine (which pairs preferentially with adenine via Hoogsteen geometry).

X-ray crystallography Base-pair geometry DNA structure

Exclusive DNA Interstrand Cross-Link Formation: Only 8-Oxoadenine—Not 8-Oxoguanine—Generates ICLs Upon Secondary Oxidation

A landmark study reported that 8-oxoadenine (oxoA), but not 8-oxoguanine (oxoG), can be transformed into DNA interstrand cross-links (ICLs) upon secondary oxidation [1]. These ICLs are induced by reactive halogen species, one-electron oxidants, and the physiologically relevant myeloperoxidase/H₂O₂/Cl⁻ system [1]. The proposed mechanism involves conversion of oxoA to a purine iminoquinone intermediate, which subsequently reacts with the exocyclic N² of guanine residues or the endocyclic N³ of adenine residues on the opposing strand to form covalent cross-links [1]. This property is exclusive to 8-oxoadenine among the common 8-oxopurine lesions and has no counterpart in 8-oxoguanine biochemistry. ICLs are among the most cytotoxic DNA lesions, and this discovery positions 8-oxoadenine as a unique probe for investigating ICL repair mechanisms and as a potential scaffold for designing targeted cross-linking agents.

DNA interstrand cross-links Secondary oxidation Chemotherapeutic target

High-Impact Research and Industrial Application Scenarios for 6-Amino-1,7-dihydropurin-8-one (8-Oxoadenine)


Defined-Substrate Probe for OGG1 and TDG Glycosylase Activity Assays with Base-Pairing-Dependent Discrimination

8-Oxoadenine-containing oligonucleotides serve as irreplaceable substrates for discriminating between OGG1-mediated repair (specific for 8-oxoA:C, kcat/Km = 13 × 10⁻³ min⁻¹ nM⁻¹ [1]) and TDG/MUG-mediated repair (processing 8-oxoA:G and 8-oxoA:T) [2]. Unlike 8-oxoguanine substrates—which report only on OGG1 activity—8-oxoadenine probes enable simultaneous interrogation of multiple glycosylase pathways in nuclear and mitochondrial extracts. The 15-fold difference in binding affinity between 8-oxoA:C (Kdapp = 45 nM) and 8-oxoA:T (Kdapp = 680 nM) [1] provides a wide dynamic range for inhibitor screening, making this compound essential for OGG1 inhibitor discovery programs targeting cancer [3] and neurodegenerative diseases where oxidative DNA damage accumulates.

DNA Polymerase Fidelity and Translesion Synthesis Mechanistic Studies Leveraging Dual-Coding Lesion Behavior

The ~170-fold preferential insertion of dGTP opposite 8-oxoadenine by human DNA polymerase η [1] makes site-specifically modified 8-oxoA templates the gold standard for investigating minor groove contact-mediated mutagenesis [2]. Unlike 8-oxoguanine, whose mutagenicity is dominated by Hoogsteen pairing geometry, 8-oxoadenine mutagenesis is driven by Gln38/Asn279-mediated minor groove interactions that differ between polymerase families [2]. This differential mechanism enables structure-function studies that cannot be performed with 8-oxoguanine substrates and is critical for understanding polymerase-specific mutation signatures in cancer genomes.

Oxidative DNA Damage Biomarker Quantification and LC-MS/MS Analytical Reference Standards

8-Oxoadenine is an abundant oxidative lesion in irradiated and oxidized DNA [1] and serves as a critical analytical reference standard for GC-MS and LC-MS/MS methods quantifying oxidative DNA damage in clinical and environmental samples. Given that 8-oxoadenine levels in lymphocyte DNA are measured at approximately 1 nmol per mg DNA (equivalent to ~124 lesions per 10⁵ adenines) [2], accurate quantification requires authentic 8-oxoadenine standards. Substitution with 8-oxoguanine reference material yields incorrect retention times, fragmentation patterns, and calibration curves, leading to systematic quantification errors in biomarker studies of oxidative stress, aging, and carcinogenesis.

Scaffold for TLR7/8 Agonist Development and Immuno-Oncology Drug Discovery

The 8-oxoadenine core is the pharmacophoric scaffold for potent Toll-like receptor 7 (TLR7) agonists, with 9-substituted derivatives achieving EC₅₀ values as low as 50 nM for TLR7 activation [1] and 140 nM for IFNα induction in human PBMCs [2]. Structure-activity relationship studies demonstrate that TLR7/8 selectivity and potency can be modulated by varying the N9-alkyl linker length and heterocyclic substitution of the 8-oxoadenine nucleus [3]. For medicinal chemistry programs developing vaccine adjuvants or immunotherapeutics, 6-amino-1,7-dihydropurin-8-one is the essential starting material—neither adenine (lacking the 8-oxo pharmacophore) nor 8-oxoguanine (possessing a 2-amino group that alters TLR binding) can substitute in SAR campaigns targeting the TLR7 binding pocket.

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